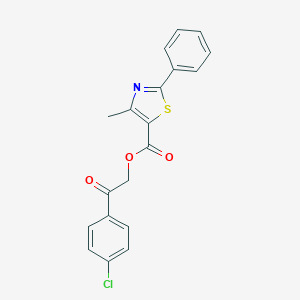

2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions

Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of Substituents: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst like aluminum chloride.

Final Coupling: The final step involves coupling the thiazole derivative with the 2-oxoethyl group, often using esterification or amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Aluminum chloride for Friedel-Crafts reactions.

Solvents: Dichloromethane, ethanol, dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the thiazole ring is particularly interesting for its bioactivity.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure is conducive to binding with various biological targets, making it a candidate for drug discovery, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, affecting the function of proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

- 2-Phenyl-1,3-thiazole-5-carboxylic acid

- 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

- 2-(4-Chlorophenyl)-1,3-thiazole-5-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is unique due to the presence of both the 4-chlorophenyl and 2-oxoethyl groups. These substituents enhance its reactivity and potential for forming diverse chemical derivatives, making it a versatile compound in synthetic and medicinal chemistry.

Biological Activity

2-(4-Chlorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (CAS No. 886141-07-7) is a thiazole derivative that has garnered attention due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C19H14ClNO3S

- Molecular Weight : 371.84 g/mol

- Chemical Structure : The compound contains a thiazole moiety linked to a chlorophenyl group and an oxoethyl ester functional group.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines:

- IC50 Values : Some thiazole derivatives have demonstrated IC50 values in the range of 1.61 to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431 . The presence of electron-donating groups like methyl at certain positions on the phenyl ring enhances this activity.

Antimicrobial Activity

Thiazole derivatives also exhibit promising antimicrobial properties. Studies have shown that certain thiazoles can inhibit bacterial growth effectively:

- Activity Against Pathogens : Compounds similar to this compound have been reported to be more potent than traditional antibiotics such as ampicillin and streptomycin against various bacterial strains .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

- Xanthine Oxidase Inhibition : Some related thiazole compounds have shown moderate inhibition of xanthine oxidase, with IC50 values ranging from 3.6 to 9.9 µM, indicating potential use in treating conditions like gout .

Structure-Activity Relationship (SAR)

The structure of thiazole derivatives plays a crucial role in their biological activity:

- Key Features : The presence of electronegative substituents (like chlorine) on the phenyl ring and specific functional groups on the thiazole core are essential for enhancing biological efficacy .

| Compound | IC50 (µg/mL) | Activity Type |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Anticancer |

| Compound 10 | 1.98 ± 1.22 | Anticancer |

| Compound X | 0.012 | Antimicrobial |

Case Studies

Several studies have highlighted the biological activity of thiazole derivatives:

- Cytotoxicity Study : A study conducted on various thiazoles showed that certain structural modifications significantly improved their cytotoxicity against cancer cell lines, emphasizing the importance of SAR in drug design.

- Antimicrobial Efficacy : Another research focused on thiazoles revealed their effectiveness against resistant bacterial strains, suggesting their potential as new antimicrobial agents.

Properties

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO3S/c1-12-17(25-18(21-12)14-5-3-2-4-6-14)19(23)24-11-16(22)13-7-9-15(20)10-8-13/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGARFDFKXNEFHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.